molecular formula C16H23ClO B1586326 4-n-Nonylbenzoyl chloride CAS No. 54963-70-1

4-n-Nonylbenzoyl chloride

Cat. No.: B1586326
CAS No.: 54963-70-1
M. Wt: 266.8 g/mol
InChI Key: OGIZCELCHIWJEP-UHFFFAOYSA-N
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Description

4-Nonylbenzoyl Chloride is an important organic compound extensively utilized in various fields of research and industry. This compound is an aromatic derivative of benzene carrying a benzoyl chloride functional group at the para position and a long nonyl chain at the meta position. It possesses various physicochemical properties that make it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylbenzoyl Chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of nonylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of 4-Nonylbenzoyl Chloride involves large-scale Friedel-Crafts acylation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Nonylbenzoyl Chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation Reactions: The nonyl chain can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The benzoyl chloride group can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include amides, esters, and thioesters.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The major product is benzyl alcohol.

Scientific Research Applications

4-Nonylbenzoyl Chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-Nonylbenzoyl Chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on molecules, leading to the formation of acylated products. This reactivity is utilized in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the nonyl chain, making it less hydrophobic.

    4-Nitrobenzoyl Chloride: Contains a nitro group instead of the nonyl chain, leading to different reactivity and applications.

    4-Methylbenzoyl Chloride: Has a methyl group instead of the nonyl chain, resulting in different physicochemical properties

Uniqueness

4-Nonylbenzoyl Chloride is unique due to its long nonyl chain, which imparts hydrophobic characteristics and influences its reactivity and applications. This makes it particularly valuable in the synthesis of compounds where hydrophobic interactions are important.

Properties

IUPAC Name

4-nonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIZCELCHIWJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372990
Record name 4-nonylbenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54963-70-1
Record name 4-nonylbenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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